2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride

Descripción general

Descripción

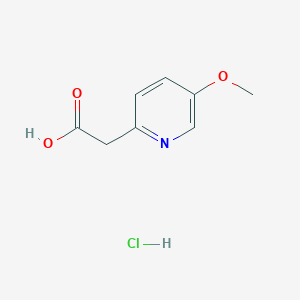

2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H9NO3·HCl. It is a derivative of pyridine, featuring a methoxy group at the 5-position of the pyridine ring and an acetic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-methoxypyridine as the starting material.

Reaction Steps: The pyridine ring is first halogenated to introduce a reactive site, followed by a nucleophilic substitution reaction to attach the acetic acid moiety.

Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods:

Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

Scaling Up: The reaction conditions are optimized for large-scale production, including the use of reactors and automated systems to handle the chemical processes efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the pyridine ring or the acetic acid moiety.

Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace the hydrogen atoms on the pyridine ring.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution Reagents: Halogenating agents like bromine (Br2) and iodine (I2) are used for substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones can be formed.

Reduction Products: Alcohols and amines are common reduction products.

Substitution Products: Halogenated pyridines and acetic acid derivatives are typical substitution products.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including 2-(5-methoxypyridin-2-yl)acetic acid hydrochloride, exhibit significant antimicrobial properties. A study demonstrated that certain pyridine derivatives have inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Properties

Pyridine derivatives are also being explored for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Preliminary studies suggest that its mechanism of action may involve modulating the NF-kB signaling pathway .

Neurological Research

The compound's structure allows for potential interactions with neurotransmitter systems. Research has indicated that similar compounds can influence dopamine and serotonin pathways, which may lead to applications in treating neurodegenerative diseases or mood disorders .

Pesticidal Activity

There is growing interest in the use of pyridine derivatives as natural pesticides. The ability of these compounds to disrupt metabolic pathways in pests could lead to the development of eco-friendly pest control solutions. Studies have shown that such compounds can act as effective biopesticides against common agricultural pests .

Plant Growth Regulation

Compounds like this compound can potentially be used as plant growth regulators. Research indicates that they may enhance root development and overall plant vigor, which could be beneficial in crop production .

Polymer Chemistry

The incorporation of pyridine derivatives into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The unique chemical structure can facilitate interactions within the polymer network, leading to improved performance in various applications .

Nanotechnology

In nanotechnology, compounds like this compound are being investigated for their role in synthesizing nanoparticles with specific properties. Their ability to stabilize nanoparticles during synthesis could lead to advancements in drug delivery systems and diagnostic tools .

Case Studies

Mecanismo De Acción

The mechanism by which 2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to their active sites, thereby influencing their activity. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

2-Methoxypyridine: Similar structure but lacks the acetic acid moiety.

5-Methoxypyridine-2-carboxylic acid: Similar but with a carboxylic acid group directly attached to the pyridine ring.

2-(5-Methoxypyridin-2-yl)ethanol: Similar structure with an ethanol group instead of acetic acid.

Uniqueness: 2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride is unique due to its combination of the pyridine ring and acetic acid moiety, which provides distinct chemical properties and reactivity compared to its similar compounds.

Actividad Biológica

2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride (CAS No. 1798730-78-5) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies, focusing on its implications in medicinal chemistry and therapeutic applications.

Chemical Structure and Properties

The compound features a methoxypyridine moiety, which is significant for its biological interactions. The presence of the acetic acid group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of methoxypyridine derivatives, including this compound. In vitro tests have shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Active |

| Escherichia coli | 64 µg/mL | Moderate |

| Klebsiella pneumoniae | 128 µg/mL | Weak |

These findings suggest that the compound exhibits selective antibacterial activity, particularly against Gram-positive bacteria .

Neuroprotective Effects

In addition to its antimicrobial properties, research indicates that this compound may possess neuroprotective effects. A study demonstrated that treatment with methoxypyridine-derived compounds significantly reduced amyloid-beta (Aβ42) levels in animal models of Alzheimer's disease. The compound's ability to cross the blood-brain barrier (BBB) positions it as a potential candidate for neurodegenerative disease therapies .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in bacterial metabolism and neurodegeneration pathways:

- Antibacterial Activity : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.

- Neuroprotection : It may modulate gamma-secretase activity, thereby influencing Aβ peptide production and aggregation, which is critical in Alzheimer's pathology .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various methoxypyridine derivatives against clinical isolates of bacteria. The results indicated that compounds similar to this compound showed significant antibacterial activity, particularly under blue light irradiation conditions, enhancing their effectiveness against resistant strains .

- Neuroprotective Studies : In a mouse model of Alzheimer's disease, administration of methoxypyridine derivatives resulted in a notable decrease in Aβ42 levels in both plasma and brain tissues. This suggests a potential therapeutic role for these compounds in managing Alzheimer’s disease .

Propiedades

IUPAC Name |

2-(5-methoxypyridin-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-12-7-3-2-6(9-5-7)4-8(10)11;/h2-3,5H,4H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFRIAFNMFOLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.